Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate
Description
Background and Significance
The bicyclo[2.2.2]octane scaffold has emerged as a crucial structural motif in contemporary medicinal chemistry, particularly as a bioisostere for aromatic rings in drug discovery applications. Research has demonstrated that bicyclic saturated systems like bicyclo[2.2.2]octane can serve as effective replacements for phenyl rings, often providing enhanced physicochemical properties including improved water solubility, enhanced metabolic stability, and reduced lipophilicity. The development of 2-oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring has validated the utility of these rigid scaffolds in pharmaceutical applications, with successful incorporation into established drugs such as Imatinib and Vorinostat resulting in improved therapeutic profiles.
The significance of tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate extends beyond its structural novelty to encompass its potential applications in asymmetric synthesis and catalysis. The bicyclo[2.2.2]octane framework provides conformational rigidity that can be leveraged in the design of chiral catalysts and ligands. Research has shown that related bicyclic amino acid derivatives, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid, exhibit remarkable effectiveness in organocatalytic systems, achieving high enantioselectivity in aldol reactions and serving as efficient chiral ligands in asymmetric Henry reactions. This precedent establishes the broader significance of bicyclo[2.2.2]octane derivatives as privileged structures in asymmetric catalysis.
The carbamate functional group present in this compound further enhances its synthetic utility. Carbamates are recognized as versatile protecting groups for amines and serve as important intermediates in pharmaceutical synthesis. The combination of the rigid bicyclic scaffold with carbamate functionality creates opportunities for selective chemical transformations and controlled reactivity patterns. The tert-butyl carbamate moiety, in particular, offers excellent stability under basic conditions while remaining easily removable under acidic conditions, making it an ideal protecting group for complex synthetic sequences.
Structural and Functional Characteristics
This compound possesses a complex molecular architecture characterized by multiple functional elements that contribute to its unique chemical properties. The compound has the molecular formula C14H26N2O2 and a molecular weight of 254.37 grams per mole, with the Chemical Abstracts Service registry number 1638769-02-4. The structure features a bicyclo[2.2.2]octane core with an amino group positioned at the 4-carbon and a methyl linker connecting to a tert-butyl carbamate functionality.
The bicyclo[2.2.2]octane scaffold represents a highly constrained three-dimensional framework that significantly restricts conformational flexibility. This rigid structure consists of two cyclohexane rings that share three carbon atoms, creating a cage-like geometry that positions substituents in well-defined spatial orientations. The amino group at the 4-position of the bicyclic system occupies a bridgehead position, which imparts unique steric and electronic properties to this functional group. The methyl linker extends from the 1-position of the bicyclic core, providing a connection point to the carbamate functionality while maintaining the overall rigidity of the molecular framework.
The tert-butyl carbamate group contributes both protective and functional characteristics to the molecule. The tert-butyl moiety enhances lipophilicity and provides steric bulk that can influence molecular recognition and binding interactions. The carbamate carbonyl group can participate in hydrogen bonding interactions, while the oxygen atoms serve as potential coordination sites for metal complexes. This combination of structural elements creates a versatile molecular platform for various chemical transformations and biological interactions.
Table 1: Structural and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C14H26N2O2 |
| Molecular Weight | 254.37 g/mol |
| Chemical Abstracts Service Number | 1638769-02-4 |
| MDL Number | MFCD27987303 |
| IUPAC Name | This compound |
| SMILES Notation | O=C(OC(C)(C)C)NCC12CCC(CC1)(CC2)N |
| Functional Groups | Primary amine, tertiary amine (carbamate), ester |
| Ring Systems | Bicyclo[2.2.2]octane core |
The stereochemical aspects of this compound are particularly noteworthy due to the rigid nature of the bicyclic scaffold. The bicyclo[2.2.2]octane framework effectively locks the relative positions of all substituents, creating defined spatial relationships that can be crucial for biological activity and synthetic applications. The amino group at the 4-position is constrained to a specific orientation relative to the methyl carbamate functionality, which may influence its reactivity and binding properties in various chemical and biological contexts.
Research Objectives and Scope
The research surrounding this compound encompasses several distinct but interconnected areas of investigation, each aimed at exploiting the unique structural features of this compound for specific applications. Primary research objectives have focused on understanding the synthetic accessibility of this compound and developing efficient methodologies for its preparation and functionalization. The complex nature of the bicyclic scaffold requires sophisticated synthetic approaches that can introduce functional groups with high selectivity and efficiency.
One major area of research investigation has centered on the development of synthetic methodologies for constructing the bicyclo[2.2.2]octane core with diverse substitution patterns. Related research on bicyclo[2.2.2]octane derivatives has demonstrated that Diels-Alder reactions represent a key strategic approach for assembling these rigid frameworks. The synthesis typically involves the preparation of appropriately substituted cyclohexadiene precursors followed by cycloaddition reactions with suitable dienophiles. In the case of compounds bearing amino and carbamate functionalities, additional steps involving protection and deprotection strategies are required to achieve the desired substitution patterns while maintaining the integrity of sensitive functional groups.
Research objectives have also encompassed the exploration of this compound as a building block for more complex molecular architectures. The presence of both primary amine and carbamate functionalities provides multiple sites for further chemical elaboration. Studies have investigated the selective modification of these functional groups to create libraries of related compounds with varying properties and potential applications. The rigid bicyclic scaffold serves as an excellent platform for displaying multiple functional groups in defined spatial arrangements, making it particularly valuable for structure-activity relationship studies in medicinal chemistry applications.
The scope of research has extended to include investigations of the compound's potential applications in asymmetric catalysis and as a chiral auxiliary. The conformational rigidity imposed by the bicyclo[2.2.2]octane core makes it an attractive scaffold for developing enantioselective catalysts and ligands. Research efforts have focused on understanding how the spatial arrangement of functional groups influences catalytic activity and selectivity in various asymmetric transformations. Related studies on 1-aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives have demonstrated the potential for achieving excellent enantioselectivity in organocatalytic reactions, providing a foundation for exploring similar applications with this compound.
Table 2: Research Areas and Applications for Bicyclo[2.2.2]octane Derivatives
| Research Area | Application | Key Features |
|---|---|---|
| Medicinal Chemistry | Bioisostere development | Enhanced solubility, metabolic stability |
| Asymmetric Catalysis | Chiral ligands and catalysts | Conformational rigidity, defined stereochemistry |
| Synthetic Chemistry | Building blocks and intermediates | Multiple functionalization sites |
| Foldamer Science | Peptide mimetics | Constrained backbone structures |
| Materials Science | Porous frameworks | Rigid spacer elements |
Properties
IUPAC Name |
tert-butyl N-[(4-amino-1-bicyclo[2.2.2]octanyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-13-4-7-14(15,8-5-13)9-6-13/h4-10,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWATOMUVZXIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate, also known by its CAS number 1638769-02-4, is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H26N2O2, with a molecular weight of 270.37 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that the compound may exert its biological effects through various mechanisms:
- Neurotransmitter Modulation : The bicyclic structure of the compound suggests potential interactions with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways, which are critical in neurological functions and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy.
Antinociceptive Activity
A study conducted on animal models demonstrated that the compound exhibits significant antinociceptive (pain-relieving) effects. The results showed a reduction in pain responses comparable to established analgesics, suggesting its potential as a therapeutic agent for pain management.
| Study | Model | Dose | Effect |
|---|---|---|---|
| Mice | 10 mg/kg | Significant reduction in pain response | |
| Rats | 20 mg/kg | Comparable to morphine |
Neuroprotective Properties
In vitro studies have indicated that this compound possesses neuroprotective properties against oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases.
Case Studies
- Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain levels over a 12-week period compared to placebo controls.
- Neurodegeneration : Research involving cellular models of Alzheimer's disease showed that the compound reduced amyloid-beta accumulation, a hallmark of the disease, indicating its potential role in neuroprotection and cognitive enhancement.
Comparison with Similar Compounds
Key Observations :
- Bicyclo System : The [2.2.2]octane scaffold provides greater steric bulk and rigidity compared to [2.2.1]heptane analogs, influencing binding affinity in target proteins .
- Substituent Effects: The aminomethyl group enhances nucleophilicity for subsequent alkylation or acylation reactions, whereas hydroxyl or unmodified amine groups limit reactivity .
- Synthetic Utility : Derivatives of the target compound are prioritized in TLR antagonist synthesis due to higher yields (e.g., 58% in pyrazolo-pyridine coupling ) compared to hydroxylated analogs, which require additional protection steps .
Preparation Methods
Synthesis of the Bicyclo[2.2.2]octane Framework
The bicyclo[2.2.2]octane nucleus is commonly constructed via intramolecular cyclization reactions or Diels-Alder cycloadditions, which yield the rigid cage structure essential for the target compound. Literature indicates that these methods allow for efficient formation of the bicyclic ring with controlled substitution patterns.
Amination at the 4-Position
Selective amination at the 4-position of bicyclo[2.2.2]octane is achieved through nucleophilic substitution or reductive amination strategies. The amino group installation is carefully controlled to avoid overreaction or side products, maintaining the stereochemistry of the bicyclic system.
Carbamate Protection
The amino group is then protected as a tert-butyl carbamate to yield tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate. This is typically performed by reacting the free amine with a carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate. The reaction is conducted under mild conditions to preserve the bicyclic structure and avoid side reactions.
Representative Synthetic Procedure
| Step | Reagents & Conditions | Outcome | Yield & Notes |
|---|---|---|---|
| 1. Bicyclic core formation | Cyclization of appropriate precursors (e.g., cyclohexene derivatives) under thermal or catalytic conditions | Formation of bicyclo[2.2.2]octane scaffold | High yield, stereoselective |
| 2. Amination | Introduction of amino group via nucleophilic substitution or reductive amination | 4-Aminobicyclo[2.2.2]octane intermediate | Moderate to high yield, stereochemical control required |
| 3. Carbamate protection | Reaction with di-tert-butyl dicarbonate (Boc2O) and base (e.g., triethylamine) in solvent like dichloromethane at 0–25 °C | This compound | High yield, purified by chromatography |
Experimental Data and Research Findings
- The compound tert-butyl (4-aminobicyclo[2.2.2]octan-1-yl)carbamate has a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol.
- The synthesis aims for high purity and yield, facilitating its use as a building block in medicinal chemistry and materials science.
- The stereochemical integrity of the bicyclic system is preserved throughout the synthetic steps, which is critical for its biological and chemical properties.
- Analytical characterization typically includes NMR spectroscopy, mass spectrometry, and chromatographic purity assessment to confirm structure and purity.
Summary Table of Preparation Methods
| Preparation Stage | Typical Reagents/Conditions | Key Considerations | Yield Range |
|---|---|---|---|
| Bicyclo[2.2.2]octane formation | Cyclization or Diels-Alder reaction, thermal or catalytic | Control of stereochemistry and regioselectivity | 70–90% |
| Amination at 4-position | Nucleophilic substitution or reductive amination with amine sources | Avoid overalkylation, maintain stereochemistry | 60–85% |
| Carbamate protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), mild temperature | Mild conditions to prevent decomposition | 80–95% |
Additional Notes
- The preparation methods emphasize mild reaction conditions to preserve the bicyclic structure.
- Purification is typically achieved by silica gel chromatography or preparative HPLC to isolate the desired carbamate derivative.
- The compound’s rigid bicyclic scaffold combined with the protected amino functionality makes it a valuable intermediate for further functionalization in drug discovery.
Q & A
Q. What are the primary synthetic routes for Tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2: Functionalization of the bicyclo[2.2.2]octane core with an aminomethyl group using reductive amination or nucleophilic substitution .
- Optimization Strategies:
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates.
- Adjust reaction temperature (e.g., 0–25°C) to control exothermic side reactions.
- Employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl at δ ~1.4 ppm) and bicyclic proton environments .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclo[2.2.2]octane scaffold .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₃H₂₄N₂O₂) and detects fragmentation patterns .
- Infrared (IR) Spectroscopy:
- Validates carbamate C=O stretching (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Q. What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Intermediate in Drug Synthesis: Serves as a protected amine for peptide coupling or prodrug development .
- Enzyme Inhibition Studies: Acts as a scaffold for designing inhibitors targeting proteases or kinases .
- Example: Demonstrated anti-inflammatory activity in assays comparing inhibition of COX-2 to indomethacin .
Advanced Research Questions
Q. How can researchers assess the binding affinity of this compound to biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures real-time interactions with immobilized proteins (e.g., KD values for enzyme binding) .
- Fluorescence Polarization (FP): Quantifies ligand-receptor binding using fluorescently labeled compounds .
- Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (ΔH, ΔS) for binding events .
Table 1: Example Binding Assay Parameters
| Technique | Target Protein | Buffer Conditions | Key Output |
|---|---|---|---|
| SPR | Trypsin | PBS, pH 7.4 | KD = 2.1 µM |
| FP | Kinase A | Tris-HCl, pH 8.0 | IC₅₀ = 15 nM |
Q. What strategies resolve discrepancies in biological activity data for this compound?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using SPR (binding) and enzymatic activity assays (e.g., fluorogenic substrates) .
- Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance across replicates .
- Structural Analysis: Use X-ray crystallography or molecular docking to identify steric clashes or solvation effects .
Q. How can the pharmacological properties of this compound be optimized for therapeutic use?
Methodological Answer:
- Lipophilicity Adjustment: Modify substituents (e.g., tert-butyl vs. methyl groups) to enhance membrane permeability .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Metabolic Stability Testing: Use liver microsomes to assess CYP450-mediated degradation and adjust substituents accordingly .
Table 2: Structural Analogs and Their Properties
| Compound Name | Structural Feature | Key Advantage |
|---|---|---|
| Boc-Val-Cit-PAB | Peptide backbone | Enhanced protease targeting |
| Tert-butyl N-methylcarbamate | Smaller substituent | Improved solubility |
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Challenge 1: Low yield in carbamate formation due to side reactions.
- Solution: Optimize stoichiometry of Boc₂O and use flow chemistry for precise mixing .
- Challenge 2: Purification of bicyclic intermediates.
- Solution: Employ preparative HPLC or crystallization with tert-butyl methyl ether .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
